2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide
Description
Historical Development of Quinazolinone-Based Hybrid Molecules
Quinazolinone derivatives have been integral to medicinal chemistry since their first synthesis in 1869 via the reaction of anthranilic acid with cyanogens. Early work by Gabriel in 1903 laid the groundwork for derivatization techniques, which expanded significantly with methods like Niementowski’s synthesis. The discovery of bioactive quinazolinones, such as the EGFR inhibitors gefitinib and erlotinib, underscored their therapeutic versatility. Molecular hybridization emerged as a pivotal strategy in the 21st century, combining quinazolinones with heterocycles like thiazole or triazole to improve target affinity and reduce multidrug resistance. For instance, Hosseinzadeh et al. demonstrated that quinazolinone-thiazole hybrids exhibited potent anticancer activity against MCF-7 and HT-29 cell lines, with halogen substitutions enhancing efficacy. Similarly, Ghorab et al. synthesized benzenesulfonamide-linked quinazolinones with dual EGFR/HER2 inhibition, achieving IC~50~ values as low as 0.36 μM. These advancements highlight the scaffold’s adaptability and set the stage for integrating furan moieties.
Structural Significance of 2,4-Dioxoquinazolin-1-yl Scaffold in Medicinal Chemistry
The 2,4-dioxoquinazolin-1-yl core is distinguished by its electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding with biological targets. The diketone moiety at positions 2 and 4 enhances polarity, improving solubility while allowing interactions with catalytic residues in enzymes like dihydrofolate reductase (DHFR) and tyrosine kinase. For example, in anti-cancer agents, the planar structure intercalates DNA or inhibits topoisomerases, as seen in hybrids bearing 1,3,4-oxadiazole units. The scaffold’s rigidity also enforces a defined spatial orientation for substituents, optimizing binding pocket occupancy. In a 2024 study, quinazolinone-1,3,4-oxadiazole hybrids demonstrated cytotoxicities against A549 and MCF-7 cell lines, with lipophilic groups at the C-2 position (e.g., 4-fluorophenyl in compound 10i ) enhancing activity. These attributes make the 2,4-dioxoquinazolin-1-yl moiety a robust platform for functionalization.
Rationale for 3,5-Dimethoxyphenyl and Furan-2-ylmethyl Integration
The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which modulate electronic effects and steric bulk. Methoxy groups enhance lipid solubility and membrane permeability while participating in van der Waals interactions with hydrophobic enzyme pockets. In antibacterial quinazolinones, analogous aryl substitutions improved activity against Xanthomonas oryzae by disrupting membrane integrity. Concurrently, the furan-2-ylmethyl acetamide side chain contributes a heteroaromatic ring with lone-pair electrons, enabling hydrogen bonding and dipole interactions. Furan-containing hybrids, such as those reported by Zhang et al., exhibited EC~50~ values of 7.13 mg/L against plant pathogens, attributed to furan’s ability to chelate metal ions in bacterial enzymes. The combination of these groups balances lipophilicity and polarity, potentially broadening the compound’s target spectrum.
Research Context and Significance in Modern Drug Discovery
Hybrid molecules like 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide address critical challenges in drug development, including microbial resistance and target selectivity. The integration of quinazolinone with furan aligns with trends in "privileged scaffold" refinement, where known pharmacophores are repurposed for novel bioactivities. For instance, Kang et al. repurposed 3-hydroxy-quinazoline-diones as antiviral agents via scaffold modification, achieving EC~50~ values of 1.7 μM against vaccinia virus. Similarly, the current compound’s structure could exploit quinazolinone’s affinity for kinase domains and furan’s antibacterial properties, offering multitarget potential. Such innovations are vital in an era where 45% of clinical candidates fail due to efficacy limitations, underscoring the need for rationally designed hybrids.
Properties
CAS No. |
896376-78-6 |
|---|---|
Molecular Formula |
C23H21N3O6 |
Molecular Weight |
435.436 |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O6/c1-30-17-10-15(11-18(12-17)31-2)26-22(28)19-7-3-4-8-20(19)25(23(26)29)14-21(27)24-13-16-6-5-9-32-16/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
PFYQPMCXZMISKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide is a quinazolinone derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide
- Molecular Formula : C28H29N3O7
- Molecular Weight : 519.554 g/mol
- CAS Number : 892264-37-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinazolinone core is known to exhibit inhibitory effects on several enzymes and receptors involved in disease pathways. Specifically, it may act on:
- Kinases : Inhibiting pathways associated with cancer cell proliferation.
- Receptors : Modulating the activity of G-protein coupled receptors (GPCRs) related to inflammation and pain.
Anticancer Activity
Research indicates that derivatives of quinazolinones possess significant anticancer properties. The compound has shown effectiveness in:
- Inducing apoptosis in cancer cell lines.
- Inhibiting tumor growth in xenograft models.
A study demonstrated that this compound could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. A study reported minimum inhibitory concentrations (MIC) against:
- Staphylococcus aureus : MIC = 128 µg/mL
- Escherichia coli : MIC = 64–128 µg/mL
These results suggest potential applications in treating infections caused by resistant strains .
Cytoprotective Effects
In vitro studies have shown that the compound can protect normal human colon fibroblast cells from DNA damage induced by carcinogens. Specifically, it mitigates nitrosative stress and enhances cellular antioxidant defenses by increasing glutathione levels . This cytoprotective effect highlights its potential role in chemoprevention.
Data Summary
Case Study 1: Anticancer Efficacy
In a controlled experiment involving various cancer cell lines, treatment with 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signaling cascades.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against clinical isolates of S. aureus and E. coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting its potential utility as an antimicrobial agent.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H21N3O6
- Molecular Weight : Approximately 405.43 g/mol
- Chemical Structure : The compound features a quinazoline core, which is known for its potential in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The presence of the dimethoxyphenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures showed promising results in inhibiting the proliferation of breast and lung cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its structure allows it to modulate inflammatory pathways effectively.
- Research Findings : In vitro studies have reported that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Cardiovascular Applications
Quinazoline derivatives have been explored for their cardiovascular benefits, particularly in managing hypertension and other heart-related diseases.
- Clinical Insights : A patent detailing the cardiovascular applications of quinazoline derivatives highlights their effectiveness in lowering blood pressure through vasodilation mechanisms . This suggests that compounds like 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide could be developed into therapeutic agents for cardiovascular health.
The biological activity of this compound is primarily attributed to its quinazoline core and the presence of electron-rich aromatic rings, which enhance its reactivity and interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis | |
| Anti-inflammatory | Modulates cytokine production | |
| Cardiovascular | Promotes vasodilation; lowers blood pressure |
Potential Research Areas:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.
- Formulation Studies : Exploring different formulations to enhance bioavailability and targeted delivery.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Structural Analogues with Quinazoline-Dione Cores
Compound 1 (N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide)
- Core : Quinazoline-2,4-dione.
- Substituents : 2,4-Dichlorophenylmethyl at position 3.
- Activity : Demonstrated anticonvulsant activity in preclinical models.
N-(3,5-Dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Core : Benzofuropyrimidine-dione.
- Substituents : 3,5-Dimethoxyphenyl and 3-ethoxypropyl groups.
- Activity : Likely targets kinase pathways due to structural similarity to CK1 inhibitors.
- Key Difference : The benzofuropyrimidine core and sulfur linkage may alter electron distribution compared to the quinazoline-dione core in the target compound .
Analogues with Acetamide Linkers and Heterocyclic Substituents
Compound 19 (2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide)
- Core : Pyrimidin-4-one.
- Substituents : 3,5-Dimethoxyphenyl and benzothiazole groups.
- Activity : Identified as a CK1-specific inhibitor with IC₅₀ values <1 μM.
- Key Difference : The benzothiazole group enhances π-π stacking interactions in enzyme binding, whereas the furan in the target compound may reduce metabolic stability .
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
- Core : Linear acetamide with stereospecific hydroxy/acetamido groups.
- Substituents: 2,6-Dimethylphenoxy and diphenylhexane.
- Activity : Antimicrobial and antiviral properties.
- Key Difference : The stereospecific backbone enables selective binding to viral proteases, unlike the planar quinazoline-dione structure .
Compounds with Furan or Thiazole Moieties
N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Core : Simple acetamide.
- Substituents : 3,4-Dichlorophenyl and thiazole.
- Activity : Antibacterial and anti-inflammatory.
- Key Difference : The thiazole ring participates in hydrogen bonding (N–H⋯N motifs), while the furan in the target compound may engage in weaker van der Waals interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Impact on Solubility | Metabolic Stability | Enzyme Binding Affinity |
|---|---|---|---|
| 3,5-Dimethoxyphenyl | ↓ (Hydrophobic) | Moderate | ↑ (Hydrophobic pockets) |
| Furan-2-ylmethyl | ↑ (Polar) | ↓ (Oxidative metabolism) | Moderate (van der Waals) |
| Benzothiazole | ↓ (Aromatic) | ↑ (Resistant to CYP) | ↑ (π-π stacking) |
| Thiazole | Moderate | ↑ (Stable) | ↑ (Hydrogen bonding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
